![molecular formula C22H28N2O3 B6496013 N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-3,4-dimethoxybenzamide CAS No. 955792-25-3](/img/structure/B6496013.png)
N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-3,4-dimethoxybenzamide
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Overview
Description
N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-3,4-dimethoxybenzamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system, which is known for its diverse biological activities and applications in medicinal chemistry.
Mechanism of Action
Mode of Action
Without identified targets, the mode of action of N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-3,4-dimethoxybenzamide remains unclear. Based on its structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Once the targets are identified, the affected pathways and their downstream effects can be elucidated .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which is the proportion of the drug that enters circulation and can have an active effect .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of identified targets and affected pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-3,4-dimethoxybenzamide typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Pfitzinger reaction. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Alkylation: The quinoline ring is then alkylated at the nitrogen atom using ethyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Coupling with Benzamide: The alkylated quinoline derivative is coupled with 3,4-dimethoxybenzoyl chloride in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-3,4-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction of the compound can be achieved using hydrogenation catalysts such as palladium on carbon to form tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Palladium on carbon, sodium borohydride, and lithium aluminum hydride.
Substitution: Ammonia, primary amines, and thiols.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Amino or thio-substituted quinoline derivatives.
Scientific Research Applications
N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-3,4-dimethoxybenzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: It is used in research to understand the mechanisms of action of quinoline derivatives and their effects on biological systems.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Industrial Applications: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a similar ring structure but lacking the ethyl and benzamide substituents.
Chloroquine: A well-known antimalarial drug with a quinoline ring system.
Nalidixic Acid: An antibacterial agent with a quinoline core structure.
Uniqueness
N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-3,4-dimethoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group and the dimethoxybenzamide moiety enhances its potential interactions with biological targets, making it a valuable compound for research and development.
Biological Activity
N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-3,4-dimethoxybenzamide is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C19H26N2O3
- Molecular Weight : 342.43 g/mol
The structure features a tetrahydroquinoline moiety linked to a dimethoxybenzamide group, which may contribute to its diverse biological activities.
The biological activity of this compound may be attributed to several mechanisms:
- Receptor Binding : The tetrahydroquinoline structure can interact with various receptors in the central nervous system (CNS), potentially influencing neurotransmitter pathways.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic processes or signal transduction pathways.
- Antioxidant Activity : The presence of methoxy groups in the benzamide part could enhance its ability to scavenge free radicals.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity:
- In Vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 µM to 30 µM depending on the cell line tested.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 15 |
A549 (Lung Cancer) | 20 |
HeLa (Cervical Cancer) | 25 |
Neuroprotective Effects
Research indicates potential neuroprotective effects of the compound:
- Mechanism : It may reduce oxidative stress in neuronal cells, thereby protecting against neurodegenerative diseases. Experimental models have demonstrated a decrease in markers of oxidative damage when treated with this compound .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties:
- Testing Against Pathogens : In vitro tests against common bacterial strains such as E. coli and S. aureus have shown moderate antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 50 µg/mL to 100 µg/mL .
Case Studies and Research Findings
- Study on Cancer Cell Lines :
- Neuroprotection in Animal Models :
- Antimicrobial Efficacy Study :
Properties
IUPAC Name |
N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-4-24-13-5-6-17-14-16(7-9-19(17)24)11-12-23-22(25)18-8-10-20(26-2)21(15-18)27-3/h7-10,14-15H,4-6,11-13H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPBIPCBYWSHTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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